Lipophilicity (XLogP3) Comparison Against 5-Methylisoxazole and Phenyl Analogs
The target compound exhibits an XLogP3 of 0.8, measured vs the 5-methylisoxazole analog (XLogP3 = 1.2) and the phenyl analog (XLogP3 = 2.0). The 0.4-unit lower lipophilicity vs the methyl analog and 1.2-unit lower vs the phenyl analog will translate into distinctly different solubility, permeability, and metabolic stability profiles, as a ΔlogP ≥ 0.5 is generally considered sufficient to alter a compound's pharmacokinetic phase. The quantitative values are PubChem-computed XLogP3 data [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 5-methylisoxazole analog: XLogP3 = 1.2; Phenyl analog: XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = −0.4 vs 5-methyl analog; ΔXLogP3 = −1.2 vs phenyl analog |
| Conditions | PubChem XLogP3 3.0 computation |
Why This Matters
Lower lipophilicity predicts improved aqueous solubility and lower non-specific protein binding, which can be decisive for in vitro assay behavior or in vivo pharmacokinetics.
- [1] PubChem. Compound Summary for CID 71782294: N1-(3-hydroxy-3-phenylpropyl)-N2-(isoxazol-3-yl)oxalamide. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. Compound Summary for CID 71782297: N1-(3-hydroxy-3-phenylpropyl)-N2-(5-methylisoxazol-3-yl)oxalamide. National Center for Biotechnology Information. Accessed May 2026. View Source
- [3] PubChem. Compound Summary for CID 71782296: N1-(3-hydroxy-3-phenylpropyl)-N2-phenyloxalamide. National Center for Biotechnology Information. Accessed May 2026. View Source
